3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactionsCommon reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various catalysts for cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
- 1,4-dimethylbenzene
Uniqueness
3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly valuable in medicinal chemistry for designing molecules with enhanced biological activity and stability.
Properties
Molecular Formula |
C28H22F3N3O |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C28H22F3N3O/c1-18-7-6-8-20(15-18)17-35-23-13-11-21(12-14-23)25-16-24(28(29,30)31)26-19(2)33-34(27(26)32-25)22-9-4-3-5-10-22/h3-16H,17H2,1-2H3 |
InChI Key |
IEYWBABSRHLDRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C3=NC4=C(C(=NN4C5=CC=CC=C5)C)C(=C3)C(F)(F)F |
Origin of Product |
United States |
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